

Spectroscopic Profile of 4,4-Difluorocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4-Difluorocyclohexanone*

Cat. No.: *B151909*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4-Difluorocyclohexanone** (CAS No. 22515-18-0), a valuable intermediate in pharmaceutical synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **4,4-Difluorocyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4,4-Difluorocyclohexanone**. The presence of fluorine atoms introduces informative couplings, particularly in ^{13}C and ^{19}F NMR.

^1H NMR Data

The ^1H NMR spectrum of **4,4-Difluorocyclohexanone** is characterized by two multiplets corresponding to the two sets of methylene protons. The protons closer to the electron-withdrawing carbonyl group (at C-2 and C-6) are expected to be deshielded and appear downfield compared to the protons at C-3 and C-5.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.53 - 2.56	Multiplet	4H	H-2, H-6
2.27 - 2.36	Multiplet	4H	H-3, H-5
<p>Solvent: CDCl_3, Frequency: 400 MHz[1]</p>			

^{13}C NMR Data

Experimental ^{13}C NMR data for **4,4-Difluorocyclohexanone** is not readily available in the public domain. However, based on the analysis of similar fluorinated compounds, the spectrum is expected to show four distinct signals. The carbon atoms will exhibit splitting due to coupling with the fluorine atoms (J-coupling). The carbonyl carbon (C-1) will appear significantly downfield. The carbon bearing the fluorine atoms (C-4) will appear as a triplet due to coupling with two fluorine atoms. The methylene carbons (C-2/C-6 and C-3/C-5) will also show coupling to the fluorine atoms, though the magnitude of the coupling constant will decrease with the number of bonds separating the nuclei.

Chemical Shift (δ) ppm	C-F Coupling (J) Hz	Multiplicity	Assignment
~205	Small (4 JCF)	Triplet	C-1 (C=O)
~120	Large (1 JCF)	Triplet	C-4 (CF ₂)
~35-40	Medium (2 JCF)	Triplet	C-3, C-5
~30-35	Small (3 JCF)	Triplet	C-2, C-6

Note: The chemical shifts and coupling constants are predicted values based on known spectroscopic trends and require experimental verification.

¹⁹F NMR Data

The ¹⁹F NMR spectrum provides a direct observation of the fluorine nuclei. For **4,4-Difluorocyclohexanone**, a single signal is expected as both fluorine atoms are chemically equivalent.

Chemical Shift (δ) ppm

-100.27

Solvent: CDCl₃, Frequency: 376 MHz[1]

Infrared (IR) Spectroscopy

The IR spectrum of **4,4-Difluorocyclohexanone** is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Other significant absorptions include C-H stretching and C-F stretching. While a specific peak list is not available, the identity of the compound can be confirmed by its FTIR spectrum.[2]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2900 - 3000	Medium-Strong	C-H Stretch (Aliphatic)
~1720	Strong	C=O Stretch (Ketone)
~1000 - 1200	Strong	C-F Stretch

Note: These are expected absorption ranges. The exact peak positions may vary.

Mass Spectrometry (MS)

Detailed experimental mass spectral data for **4,4-Difluorocyclohexanone**, including a full fragmentation pattern, is not readily available. The molecular ion peak $[M]^+$ would be expected at an m/z of 134.12. Common fragmentation patterns for cyclic ketones involve alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangements. The presence of fluorine atoms will influence the fragmentation pathways and the isotopic pattern of the fragment ions.

m/z	Proposed Fragment
134	$[C_6H_8F_2O]^+$ (Molecular Ion)
114	$[M - HF]^+$
106	$[M - C_2H_4]^+$ (from McLafferty rearrangement)
85	$[M - HF - F]^+$ or $[M - C_2H_5]^+$

Note: These are predicted fragmentation patterns and require experimental verification.

Experimental Protocols

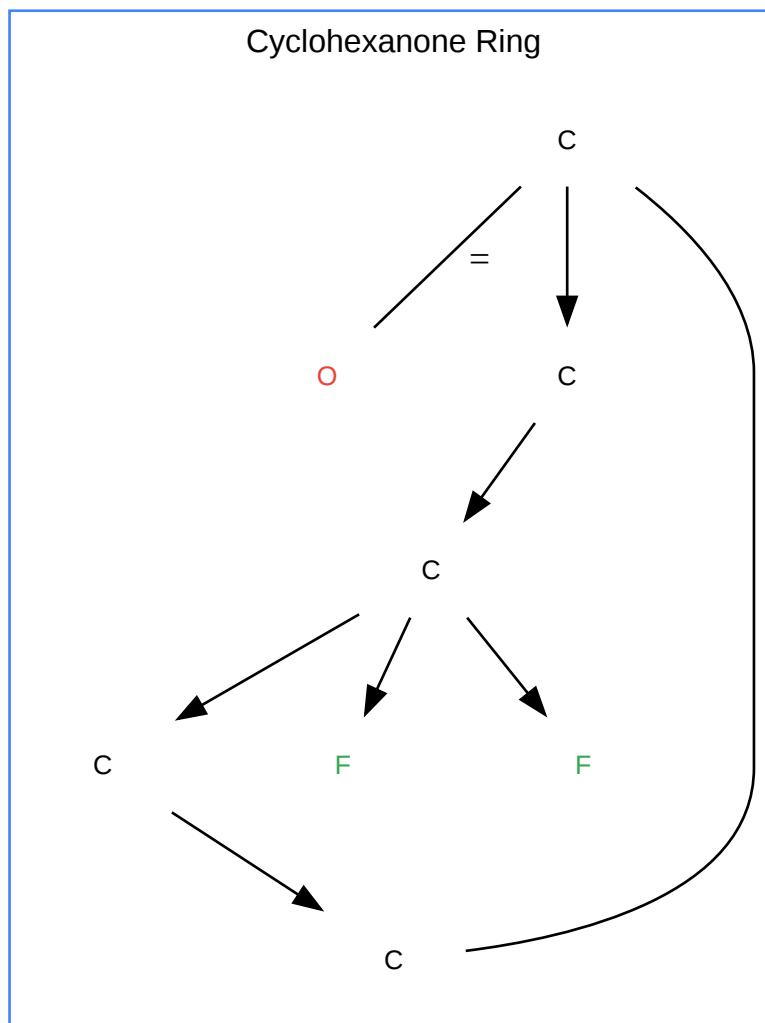
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

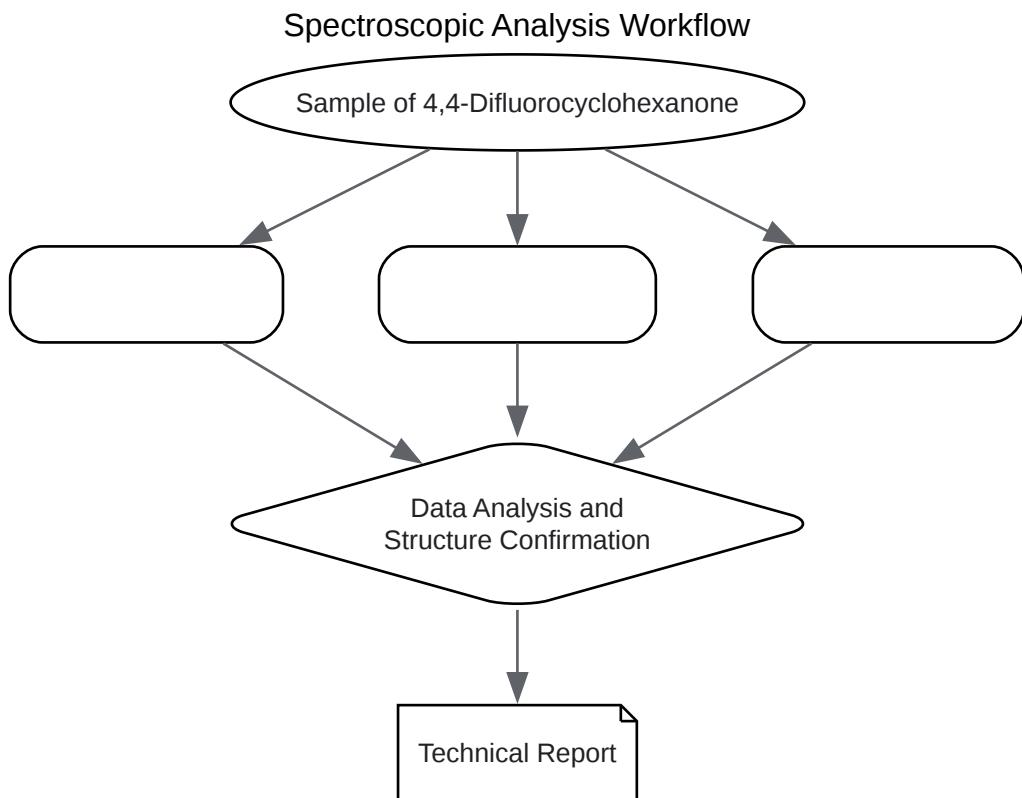
- Sample Preparation: Dissolve 5-10 mg of **4,4-Difluorocyclohexanone** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
 - Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for ^{13}C NMR.

FT-IR Spectroscopy

- Sample Preparation: As **4,4-Difluorocyclohexanone** is a low-melting solid, the spectrum can be obtained as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
 - Thin Film Method: Melt a small amount of the sample between two salt plates to create a thin, uniform film.
 - ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Record the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
 - The final spectrum is presented in terms of transmittance or absorbance.


Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of **4,4-Difluorocyclohexanone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- GC Conditions:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use an appropriate capillary column (e.g., DB-5ms) and a suitable temperature program to separate the analyte from the solvent and any impurities.
- MS Conditions:
 - Acquire mass spectra over a mass range of m/z 40-400.
 - Use a standard electron energy of 70 eV for ionization.


Visualizations

The following diagrams illustrate the structure of **4,4-Difluorocyclohexanone** and a general workflow for its spectroscopic analysis.

Structure of 4,4-Difluorocyclohexanone

[Click to download full resolution via product page](#)

Caption: Molecular structure of **4,4-Difluorocyclohexanone**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of **4,4-Difluorocyclohexanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 2. 4,4-Difluorocyclohexanone, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 4,4-Difluorocyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151909#spectroscopic-data-of-4-4-difluorocyclohexanone-nmr-ir-ms\]](https://www.benchchem.com/product/b151909#spectroscopic-data-of-4-4-difluorocyclohexanone-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com